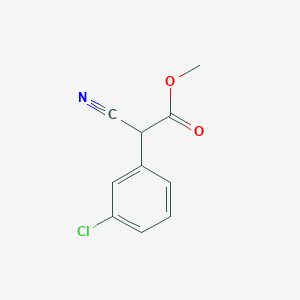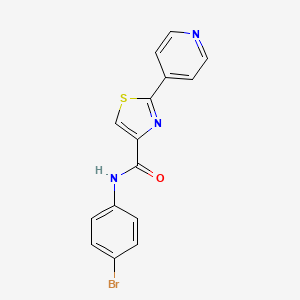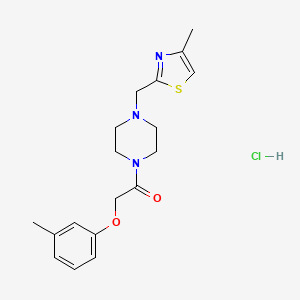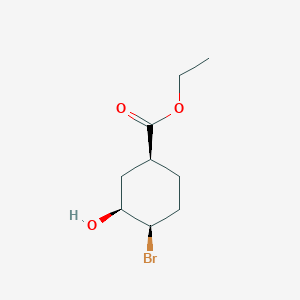
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate” belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the -OH group has been replaced by an -OR group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, elimination, or addition reactions. For instance, the synthesis of a related compound, N-Boc-protected ethyl (1S,3S,4R)-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylate, was prepared through a diastereoselective aza-Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. The compound’s stereochemistry is indicated by the (1S,3S,4R) notation, which refers to the configuration of the chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be predicted using various computational chemistry tools and databases .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Attractants
One area of research involves the enantioselective synthesis of compounds related to ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate, such as ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate, which serves as a potent attractant for the Mediterranean fruit fly. This compound was synthesized through a sequence of steps including asymmetric Diels–Alder reaction and iodolactonization, showcasing the importance of such derivatives in developing eco-friendly pest management strategies (Raw & Jang, 2000).
Polymer Chemistry
In polymer chemistry, derivatives of cyclohexane, such as those with functional groups including hydroxyl, amino, and carboxyl, are synthesized for creating new materials with specific properties. These compounds are involved in the design, synthesis, and polymerization of functional cyclic esters. For example, the development of hydrophilic aliphatic polyesters through the synthesis of new cyclic esters containing protected functional groups highlights the utility of cyclohexane derivatives in advancing materials science (Trollsås et al., 2000).
Medicinal Chemistry
In medicinal chemistry, the synthesis and structural study of related compounds, such as ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, contribute to the development of new therapeutic agents. These studies often involve the creation of novel molecules through multi-component reactions, providing insights into the potential pharmacological activities of cyclohexane derivatives (Kurbanova et al., 2019).
Advanced Synthesis Techniques
Advanced synthesis techniques for cyclohexane derivatives also play a crucial role in chemical research. For instance, the microwave-assisted synthesis of ethyl 1,3-cyclohexadien-1-carboxylate demonstrates the efficiency of modern synthetic methods in producing compounds that serve as intermediates for further chemical transformations, showcasing the significance of cyclohexane derivatives in organic synthesis (Tesson & Deshayes, 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJVFZZCDBFHHM-RNJXMRFFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@H](C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

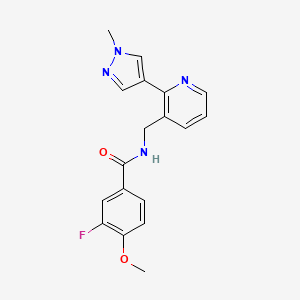
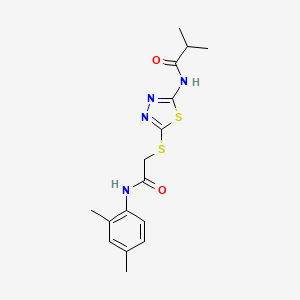
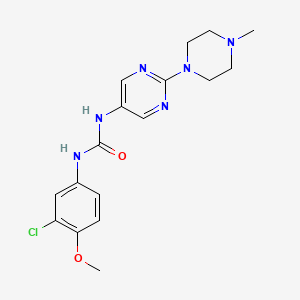
![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)

![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)
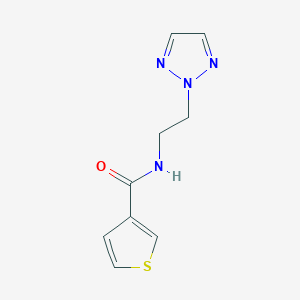

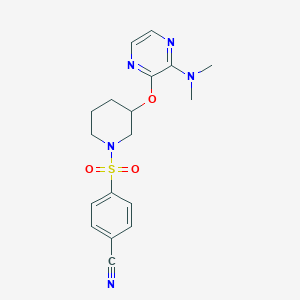
![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)
